molecular formula C6H11NO2 B1215530 4-Acetamidobutanal CAS No. 24431-54-7

4-Acetamidobutanal

Cat. No.: B1215530
CAS No.: 24431-54-7
M. Wt: 129.16 g/mol
InChI Key: DDSLGZOYEPKPSJ-UHFFFAOYSA-N
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Description

4-acetamidobutanal is a monocarboxylic acid amide and an alpha-CH2-containing aldehyde. It has a role as a human metabolite and a mouse metabolite. It derives from a butanal.
This compound belongs to the class of organic compounds known as alpha-hydrogen aldehydes. These are aldehydes with the general formula HC(H)(R)C(=O)H, where R is an organyl group. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa). This compound exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, this compound can be found in a number of food items such as enokitake, yellow bell pepper, persimmon, and swiss chard. This makes this compound a potential biomarker for the consumption of these food products.

Properties

CAS No.

24431-54-7

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

N-(4-oxobutyl)acetamide

InChI

InChI=1S/C6H11NO2/c1-6(9)7-4-2-3-5-8/h5H,2-4H2,1H3,(H,7,9)

InChI Key

DDSLGZOYEPKPSJ-UHFFFAOYSA-N

SMILES

CC(=O)NCCCC=O

Canonical SMILES

CC(=O)NCCCC=O

physical_description

Solid

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 5 gms. of 4-acetamidobutyraldehyde diethyl acetal in 75 ml. of distilled water and 5 ml. of 1 N sulfuric acid. Allow the solution to stand at room temperature until the hydrolysis is complete as determined by thin layer chromatography. Neutralize the solution with sodium bicarbonate, then saturate the solution with sodium chloride and extract with chloroform. Distill the combined chloroform extracts to a residue comprising 4-acetamidobutyraldehyde, which can be used without further purification in the procedure of Example 7A.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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